molecular formula C17H12O6 B1674704 Leiocarpaquinone CAS No. 115473-61-5

Leiocarpaquinone

Cat. No.: B1674704
CAS No.: 115473-61-5
M. Wt: 312.27 g/mol
InChI Key: VPHNLICITYBTRH-UHFFFAOYSA-N
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Description

Leiocarpaquinone (CAS: 115473-61-5) is an anthraquinone derivative with the molecular formula C₁₇H₁₂O₆ and a molecular weight of 312.28 g/mol . It is isolated from the roots of Ventilago leiocarpa Benth. (Rhamnaceae), a plant traditionally used in Chinese medicine . Structurally, it is identified as 1-Anthracenecarboxylic acid, 9,10-dihydro-2,5-dihydroxy-6-methyl-9,10-dioxo-, methyl ester, featuring a methyl ester group at position 6 and hydroxyl substitutions at positions 2 and 5 on the anthraquinone backbone . It forms orange-yellow lamellar crystals with a melting point of 175–178°C .

Pharmacologically, this compound exhibits analgesic and anti-inflammatory activities, as demonstrated in preclinical studies .

Properties

CAS No.

115473-61-5

Molecular Formula

C17H12O6

Molecular Weight

312.27 g/mol

IUPAC Name

methyl 2,5-dihydroxy-6-methyl-9,10-dioxoanthracene-1-carboxylate

InChI

InChI=1S/C17H12O6/c1-7-3-4-9-12(14(7)19)16(21)8-5-6-10(18)13(17(22)23-2)11(8)15(9)20/h3-6,18-19H,1-2H3

InChI Key

VPHNLICITYBTRH-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3C(=O)OC)O)O

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3C(=O)OC)O)O

Appearance

Solid powder

Other CAS No.

115473-61-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leiocarpaquinone; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Leiocarpaquinone belongs to the anthraquinone family, which includes bioactive compounds like emodin, physcion, and ventiloquinone-I. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Related Anthraquinones

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substitutions Biological Activities Natural Source
This compound C₁₇H₁₂O₆ 312.28 175–178 2,5-dihydroxy; 6-methyl ester AdPLA2 inhibition (IC₅₀ = 100 nM); analgesic Ventilago leiocarpa
Emodin C₁₅H₁₀O₅ 270.24 256–257 1,3,8-trihydroxy; 6-methyl Anti-inflammatory; anticancer; laxative Rheum palmatum
Physcion C₁₆H₁₂O₅ 284.27 207–210 1,8-dihydroxy; 3-methoxy; 6-methyl Antimicrobial; hepatoprotective Cassia occidentalis
Ventiloquinone-I C₁₇H₁₄O₆ 314.29 Not reported 1-hydroxy; 6,7,8-trimethoxy Antioxidant; cytotoxic Ventilago leiocarpa

Key Structural Differences

  • Substitution Patterns: this compound uniquely features a methyl ester group at position 6, differentiating it from emodin (free hydroxyl groups at 1,3,8) and physcion (methoxy at position 3) .

Pharmacological Contrasts

  • AdPLA2 Inhibition: this compound’s AdPLA2 inhibition is distinct from emodin’s broad-spectrum kinase inhibition .
  • Anti-inflammatory Mechanisms: While both this compound and emodin reduce inflammation, this compound’s activity is linked to phospholipase modulation, whereas emodin targets NF-κB signaling .

Research Findings and Implications

Unique Advantages of this compound

  • Target Specificity: Its AdPLA2 inhibition (IC₅₀ = 100 nM) is more potent than general anthraquinones like emodin (IC₅₀ > 1 μM for similar targets) .
  • Thermal Stability : A lower melting point (175–178°C) compared to emodin (256°C) suggests easier formulation for drug delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leiocarpaquinone
Reactant of Route 2
Leiocarpaquinone

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